4(5H)-Thiazolone, 2-(methylamino)-
Overview
Description
4(5H)-Thiazolone, 2-(methylamino)- is a heterocyclic compound containing a thiazole ring with a methylamino substituent
Mechanism of Action
Target of Action
The primary target of 2-(Methylamino)thiazol-4(5H)-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
2-(Methylamino)thiazol-4(5H)-one interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The compound 2b, a derivative of 2-(Methylamino)thiazol-4(5H)-one, showed the highest binding affinity . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
The compound’s solubility and binding affinity suggest that it may have good bioavailability .
Result of Action
The result of the action of 2-(Methylamino)thiazol-4(5H)-one is the disruption of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, demonstrating the compound’s antibacterial potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-(methylamino)- typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under basic conditions, leading to the formation of the thiazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4(5H)-Thiazolone, 2-(methylamino)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
4(5H)-Thiazolone, 2-(methylamino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A reduced form of thiazolone with different chemical properties.
Thiazole: The parent compound without the carbonyl group, showing different reactivity.
Benzothiazole: A fused ring system with distinct biological activities.
Uniqueness
4(5H)-Thiazolone, 2-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-methylimino-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGVUYPMIUDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507460 | |
Record name | 2-(Methylamino)-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16312-19-9 | |
Record name | 2-(Methylamino)-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methyl substitution in 4(5H)-Thiazolone, 2-(methylamino)- derivatives affect their interaction with the 11β-HSD1 enzyme compared to allyl substituted counterparts?
A1: Research indicates that replacing the allyl substituent with a methyl group in 4(5H)-Thiazolone, 2-(amino)- derivatives leads to a decrease in 11β-HSD1 inhibitory activity. [] Molecular modeling suggests that this difference arises from the absence of the allyl group, which allows rotation of the molecule within the enzyme's binding site. This altered binding conformation weakens the interaction between the methyl-substituted derivatives and 11β-HSD1, resulting in reduced inhibitory potency. []
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